Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiazole ring, a benzothiophene ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized via the cyclization of 2-mercaptobenzoic acid derivatives.
Coupling Reactions: The thiazole and benzothiophene intermediates are then coupled using appropriate linkers and reagents, such as acyl chlorides or anhydrides, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiophene rings.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may act as an enzyme inhibitor or receptor modulator, contributing to its pharmacological profile.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: shares structural similarities with other thiazole and benzothiophene derivatives.
Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.
Benzothiophene Derivatives: Compounds with a benzothiophene ring, such as raloxifene and zileuton.
Uniqueness
The uniqueness of ETHYL 2-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N2O3S3 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3S3/c1-2-21-15(20)13-10-5-3-4-6-11(10)24-14(13)18-12(19)9-23-16-17-7-8-22-16/h2-9H2,1H3,(H,18,19) |
InChI Key |
XHSAGBLTWXDJDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NCCS3 |
Origin of Product |
United States |
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